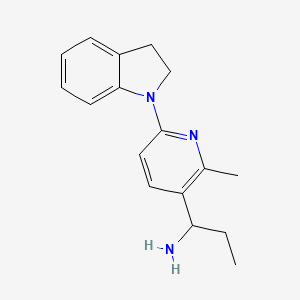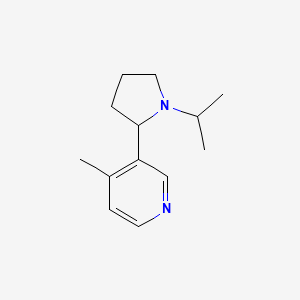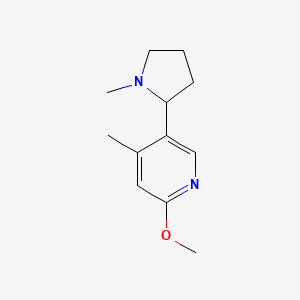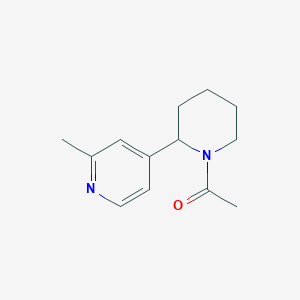
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-amina es un compuesto orgánico complejo que presenta un residuo de indolína unido a un anillo de piridina, con una cadena lateral de propan-1-amina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-amina típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común comienza con la preparación del derivado de indolína, seguido de su acoplamiento con un derivado de piridina. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y la escalabilidad. Las técnicas de purificación como la cristalización, la destilación y la cromatografía se emplean para garantizar que el compuesto cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-amina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del solvente son críticas para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antioxidantes.
Industria: Utilizado en el desarrollo de materiales avanzados y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular vías biológicas uniéndose a estos objetivos, lo que lleva a varios efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(Indolin-1-il)propan-1-amina
- 1-(6-(Indolin-1-il)-5-metilpiridin-3-il)propan-1-amina
- 1-(6-(Indolin-1-il)piridin-3-il)propan-1-amina
Singularidad
1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-amina es único debido a su patrón específico de sustitución en el anillo de piridina y la presencia del residuo de indolína. Esta singularidad estructural puede conducir a una reactividad química y una actividad biológica distintas en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C17H21N3 |
|---|---|
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C17H21N3/c1-3-15(18)14-8-9-17(19-12(14)2)20-11-10-13-6-4-5-7-16(13)20/h4-9,15H,3,10-11,18H2,1-2H3 |
Clave InChI |
IQMTUMRQBLYQEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11811364.png)
![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)

![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)







